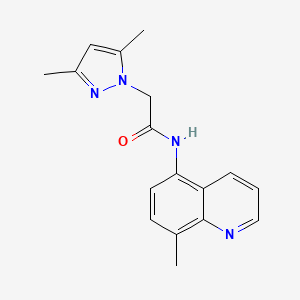
2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide is a chemical compound that has been synthesized for various scientific research applications. This compound has gained much attention due to its potential therapeutic applications in the treatment of various diseases.
Applications De Recherche Scientifique
2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has shown promising results in preclinical studies as an anticancer agent by inhibiting tumor growth and inducing apoptosis. It has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mécanisme D'action
The mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide involves the inhibition of various signaling pathways such as PI3K/Akt, NF-κB, and MAPK. These pathways are involved in various cellular processes such as cell proliferation, apoptosis, inflammation, and oxidative stress. By inhibiting these pathways, this compound can modulate various cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide has shown various biochemical and physiological effects in preclinical studies. It has shown to inhibit tumor growth, induce apoptosis, and reduce angiogenesis in cancer cells. It has also shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has shown to reduce oxidative stress and inflammation in the brain, thereby showing neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide in lab experiments include its high potency, selectivity, and specificity. This compound has shown to exert its therapeutic effects at low concentrations, thereby reducing the risk of toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
The future directions of research on 2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide include its clinical development as a potential therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Further studies are needed to determine its safety, efficacy, and pharmacokinetics in humans. In addition, the development of analogs and derivatives of this compound can lead to the discovery of more potent and selective therapeutic agents.
Méthodes De Synthèse
The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide involves the reaction of 3,5-dimethylpyrazole, 8-methylquinoline-5-carbaldehyde, and acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours to yield the desired product. The purity of the product is confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Propriétés
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11-6-7-15(14-5-4-8-18-17(11)14)19-16(22)10-21-13(3)9-12(2)20-21/h4-9H,10H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBKOBGGVFTLDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)CN3C(=CC(=N3)C)C)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7472687.png)
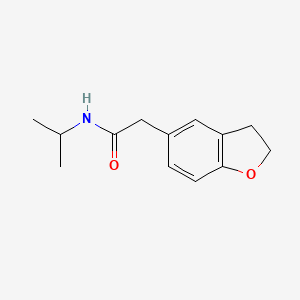
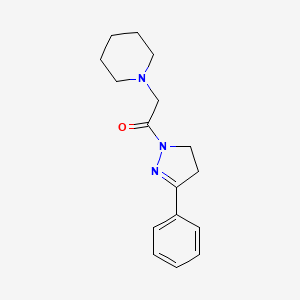

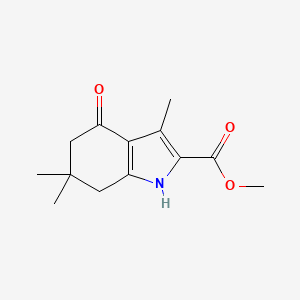
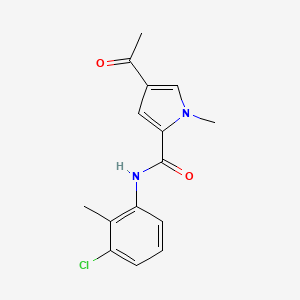
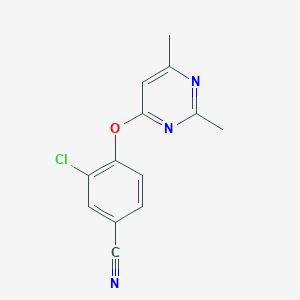
![2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7472724.png)

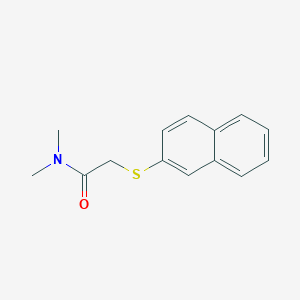
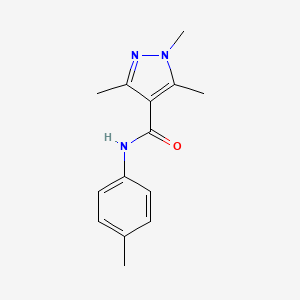
![1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7472771.png)

